1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H8ClF3OS It is characterized by the presence of both trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a chloro and ketone functional group on a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 4-(trifluoromethylthio)benzaldehyde.
Formation of Intermediate: The aniline derivative undergoes a Friedel-Crafts acylation reaction with the benzaldehyde derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins, potentially modulating their activity. The chloro and ketone groups can participate in covalent bonding or reversible interactions with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-(trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Contains an additional chloromethyl group, which can influence its reactivity and applications.
Uniqueness
1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which can impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7ClF6OS |
---|---|
Molecular Weight |
336.68 g/mol |
IUPAC Name |
1-chloro-1-[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6OS/c1-5(19)9(12)6-2-3-8(20-11(16,17)18)7(4-6)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
YMDKKYRVGLFGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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